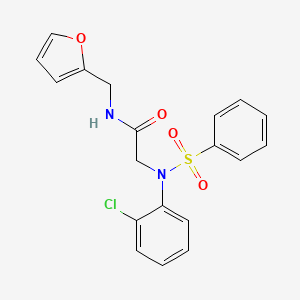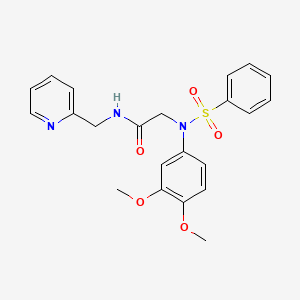
7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as clopidol, is a synthetic compound that belongs to the family of purine analogs. It is widely used in the poultry industry as an additive to prevent coccidiosis, a parasitic disease caused by Eimeria species.
Mécanisme D'action
The exact mechanism of action of 7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to work by inhibiting the activity of the parasite's mitochondria, which disrupts its energy production and ultimately leads to its death.
Biochemical and Physiological Effects:
Clopidol has been shown to have minimal toxicity to poultry and is rapidly metabolized and excreted from the body. However, it can have some physiological effects, such as reducing feed intake and weight gain in birds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its efficacy in controlling coccidiosis in poultry. However, its use is limited to this specific application and it may not be effective against other parasitic diseases. In addition, its potential toxicity to humans and other animals requires careful handling and disposal.
Orientations Futures
There are several areas of future research that could be explored with regards to 7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These include:
1. Investigating the potential use of this compound in the treatment of other parasitic diseases, such as malaria.
2. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
3. Studying the mechanism of action of this compound in more detail to better understand its anti-parasitic properties.
4. Exploring the potential use of this compound in combination with other drugs to enhance its efficacy against parasitic diseases.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its anti-coccidial properties in poultry. It has been shown to be effective in controlling the growth and spread of Eimeria species, which can cause significant economic losses in the poultry industry. In addition, 7-(3,4-dichlorobenzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential use in the treatment of other parasitic diseases, such as malaria.
Propriétés
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2S/c1-18-11-10(12(21)19(2)14(18)22)20(13(23)17-11)6-7-3-4-8(15)9(16)5-7/h3-5H,6H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTZMYXSXNQSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3465932.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B3465947.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3465951.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465959.png)
![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B3465962.png)
![N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3465967.png)
![N-{4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3465975.png)
![ethyl 4-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3465991.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3465995.png)
![5-(3-methoxyphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466010.png)
![N-(2-methoxybenzyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466014.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466021.png)